molecular formula C14H16F4N2O2 B2759680 rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis CAS No. 1969288-07-0

rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis

Cat. No.: B2759680
CAS No.: 1969288-07-0
M. Wt: 320.288
InChI Key: YEILSRWYXHGSSM-ONGXEEELSA-N
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Description

rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, is a compound with a complex molecular structure. It belongs to the class of piperidine derivatives, known for their broad spectrum of biological activities and significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, typically involves multi-step organic synthesis. Key steps might include:

  • Formation of the Piperidine Core: : Starting from commercially available starting materials, the piperidine ring can be constructed via nucleophilic substitution or cyclization reactions.

  • Substitution Reactions: : Introduction of the trifluoroacetamide group and the fluoro-methoxyphenyl moiety is achieved through carefully controlled substitution reactions, often employing reagents such as trifluoroacetic anhydride and appropriate aryl halides.

Industrial Production Methods

The industrial production often scales up these laboratory methods, utilizing batch reactors under controlled temperatures and pressures. Optimization of yield and purity is critical, involving advanced techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, leading to various oxidation products depending on the reaction conditions and oxidizing agents used.

  • Reduction: : Similarly, reduction reactions can transform it into different reduced derivatives.

  • Substitution: : The piperidine ring and phenyl moiety allow for multiple substitution reactions, forming a variety of substituted products.

Common Reagents and Conditions

  • Oxidizing Agents: : Chromium trioxide (CrO3), potassium permanganate (KMnO4)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution Conditions: : Usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under inert atmosphere.

Major Products Formed

The major products of these reactions depend on the specific conditions but often include oxidized, reduced, or further substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, serves as a valuable intermediate in the synthesis of other complex molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology

This compound has shown promise in various biological assays, indicating potential pharmacological activities. Its structure suggests that it might interact with neurotransmitter systems, making it a candidate for research in neurobiology.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In industry, this compound can be used in the development of novel materials or as a precursor in the synthesis of advanced polymers and other complex organic compounds.

Mechanism of Action

The mechanism by which rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, exerts its effects is complex. Generally, it is thought to act by:

  • Binding to Specific Receptors: : Its structure suggests potential interaction with certain receptor proteins, possibly modulating their activity.

  • Involvement in Specific Pathways: : The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • rac-2,2,2-Trifluoro-N-[(3R,4S)-4-phenylpiperidin-3-yl]acetamide

  • 2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide: These compounds share structural similarities but differ in their functional groups, impacting their physical, chemical, and biological properties.

Uniqueness

What sets rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, apart is the specific arrangement of its functional groups, which can confer unique biological activities and pharmacological profiles, making it a distinctive compound of interest in various fields of research.

Hope that gives you a solid overview. What fascinates you most about these intricate molecules and their multifaceted roles?

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2/c1-22-12-3-2-8(6-10(12)15)9-4-5-19-7-11(9)20-13(21)14(16,17)18/h2-3,6,9,11,19H,4-5,7H2,1H3,(H,20,21)/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEILSRWYXHGSSM-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2NC(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCNC[C@@H]2NC(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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